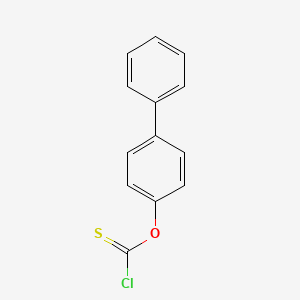

Biphenyl-4-yl chlorothioformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9ClOS |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

O-(4-phenylphenyl) chloromethanethioate |

InChI |

InChI=1S/C13H9ClOS/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |

InChI Key |

KDKKJZIGHIFAPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=S)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Biphenyl 4 Yl Chlorothioformate

Precursor Synthesis and Functionalization Strategies

Synthesis of 4-Hydroxybiphenyl Derivatives

The generation of the 4-hydroxybiphenyl scaffold is a critical first step. One of the most prominent modern methods for this is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, offering a versatile and high-yielding route to substituted biphenyls. wikipedia.orgrsc.orgrsc.org In a typical synthesis of 4-hydroxybiphenyl, phenylboronic acid is coupled with a 4-halophenol, such as 4-iodophenol, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com Aqueous conditions and the use of catalysts like palladium on carbon (Pd/C) are often employed to enhance the green credentials of the synthesis. wikipedia.org

Industrially, 4-hydroxybiphenyl can be obtained through the sulfonation of biphenyl (B1667301), followed by alkaline hydrolysis of the resulting biphenyl-4-sulfonic acid. mdpi.comwikipedia.org This process involves heating the sulfonic acid derivative with an alkali metal hydroxide, often under pressure, to yield the phenoxide, which is then neutralized to give 4-hydroxybiphenyl. wikipedia.org Another industrial source is as a byproduct from the production of phenol (B47542) via the hydrolysis of chlorobenzene. mdpi.com

Other synthetic approaches include the demethylation of 4-methoxybiphenyl (B1664174) and the palladium-catalyzed cross-coupling of dimethoxyphenylboronic acids with aryl bromides, followed by demethylation to yield the desired dihydroxybiphenyls.

A summary of representative conditions for the Suzuki-Miyaura synthesis of 4-hydroxybiphenyl is presented below.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Synthesis of 4-Hydroxybiphenyl

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodophenol | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Water | Reflux | ~92% | wikipedia.org |

| 4-Iodophenol | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | DMF/Water | 80 °C | High | rsc.org |

Role of the Biphenyl Scaffold in Synthetic Pathways

The biphenyl scaffold is not merely a passive structural component; its electronic and steric properties play a crucial role in directing synthetic pathways. rsc.orgnumberanalytics.com The two phenyl rings are connected by a single bond, and rotation around this bond is subject to steric hindrance, particularly when bulky substituents are present in the ortho positions. wikipedia.orgnumberanalytics.com This restricted rotation can lead to atropisomerism, where stereoisomers can be isolated due to a high rotational barrier. rsc.orgwikipedia.org For 4-substituted biphenyls, the primary influence is electronic.

The biphenyl system allows for conjugation between the two aromatic rings, influencing the reactivity of the entire molecule. The phenyl group at the 4-position of the phenol ring acts as an electron-withdrawing or -donating group depending on the reaction conditions, which can affect the acidity of the hydroxyl group and its nucleophilicity in subsequent reactions. ichem.mdnih.gov For instance, in the formation of the chlorothioformate, the electronic nature of the biphenyl group influences the reactivity of the phenolic oxygen towards electrophilic attack by thiophosgene (B130339). The steric bulk of the biphenyl unit can also influence the approach of reagents to the reactive center, although this is less pronounced for a para-substituted derivative compared to ortho-substituted analogues. numberanalytics.com

Chlorothioformate Formation Reactions

Once 4-hydroxybiphenyl is obtained, the next critical transformation is the introduction of the chlorothioformate group. This is typically achieved by reacting the phenolic hydroxyl group with a suitable thiocarbonylating agent.

Direct Halogenation-Thiocarbonylation Approaches

While direct, one-pot "halogenation-thiocarbonylation" of phenols is not a standard named reaction, analogous transformations can be conceptualized through multi-step sequences or via in-situ generated reagents. An alternative to using highly toxic, pre-formed thiophosgene involves the use of xanthates. mdpi.comnih.gov A plausible pathway involves the initial formation of an O-aryl xanthate from 4-hydroxybiphenyl. This can be achieved by reacting the phenol with carbon disulfide in the presence of a base, followed by alkylation. The resulting xanthate could then potentially be converted to the chlorothioformate by reaction with a chlorinating agent. This approach avoids the direct handling of thiophosgene, although it involves multiple steps.

Utilizing Thiophosgene-Based Methods

The most direct and widely reported method for the synthesis of O-aryl chlorothioformates is the reaction of the corresponding phenol with thiophosgene (CSCl₂). wikipedia.orgresearchgate.net Thiophosgene is a highly reactive electrophile that readily reacts with nucleophiles like the phenoxide ion generated from 4-hydroxybiphenyl. researchgate.net The reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity. researchgate.net The reaction proceeds via nucleophilic attack of the 4-biphenylphenoxide onto the electrophilic carbon atom of thiophosgene, followed by the displacement of a chloride ion to form the final product.

The general reaction is as follows: Biphenyl-4-OH + CSCl₂ + Base → Biphenyl-4-OC(S)Cl + Base·HCl

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of biphenyl-4-yl chlorothioformate using thiophosgene relies on the careful optimization of several reaction parameters to maximize yield and minimize side products.

Base: The choice of base is crucial. A base is required to deprotonate the phenolic hydroxyl group, but a strong, non-nucleophilic base is preferred to avoid reaction with thiophosgene itself. Tertiary amines like triethylamine (B128534) are commonly used. researchgate.net The stoichiometry of the base should be carefully controlled.

Solvent: The reaction is typically performed in an inert aprotic solvent, such as chloroform, dichloromethane (B109758), or diethyl ether, at low temperatures to control the reactivity of thiophosgene. researchgate.net

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to moderate the exothermic reaction between the phenoxide and thiophosgene. researchgate.net The temperature may then be allowed to rise to room temperature or gently heated to ensure the reaction goes to completion.

Reagent Addition: A common procedure involves the slow, dropwise addition of a solution of thiophosgene to a mixture of the 4-hydroxybiphenyl and the base to maintain a low concentration of the highly reactive thiophosgene and prevent side reactions. researchgate.net

By carefully controlling these conditions, the selective formation of this compound can be achieved in good yield.

Solvent Effects on this compound Synthesis

The selection of an appropriate solvent is paramount in the synthesis of this compound as it can affect the reaction rate, yield, and the ease of product isolation. The reaction is often performed in a two-phase system, consisting of an aqueous phase and an organic solvent. This setup helps to sequester the product in the organic layer, away from the aqueous base, thereby minimizing hydrolysis of the reactive chlorothioformate group.

Commonly employed organic solvents are typically inert and water-immiscible. These include chlorinated hydrocarbons such as dichloromethane and chloroform, as well as aromatic hydrocarbons like toluene. The choice of solvent can influence the solubility of the reactants and the partitioning of the product between the two phases.

| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Key Considerations |

| Dichloromethane | 9.08 | 39.6 | Good solubility for many organic compounds; volatile, which can be advantageous for removal but also poses handling challenges. |

| Chloroform | 4.81 | 61.2 | Similar to dichloromethane but less volatile. |

| Toluene | 2.38 | 110.6 | Higher boiling point allows for a wider range of reaction temperatures; less dense than water. |

| Diethyl Ether | 4.34 | 34.6 | Highly volatile and flammable; can form explosive peroxides. |

This table presents a selection of potential solvents and their properties relevant to the synthesis of this compound. The optimal solvent would be determined through experimental optimization.

The use of a phase-transfer catalyst can also be beneficial in this two-phase system. The catalyst facilitates the transfer of the phenoxide ion (formed by the reaction of 4-hydroxybiphenyl with the base) from the aqueous phase to the organic phase, where it can react with thiophosgene. This can lead to increased reaction rates and higher yields.

Temperature and Stoichiometry Considerations

Control of reaction temperature is crucial for the successful synthesis of this compound. The reaction is typically exothermic, and maintaining a low temperature, often in the range of 0 to 10 °C, is important to minimize the formation of byproducts. Higher temperatures can lead to the decomposition of thiophosgene and the product, as well as promote unwanted side reactions.

The stoichiometry of the reactants also plays a significant role. While a 1:1 molar ratio of 4-hydroxybiphenyl to thiophosgene is theoretically required, in practice, a slight excess of thiophosgene may be used to ensure complete conversion of the starting phenol. However, a large excess of thiophosgene should be avoided as it can lead to the formation of undesired byproducts and complicates the purification process. The amount of base used is typically stoichiometric to the amount of HCl produced.

| Parameter | Typical Range | Rationale |

| Temperature | 0 - 10 °C | To control the exothermic reaction and minimize byproduct formation. |

| Molar Ratio (4-hydroxybiphenyl:thiophosgene) | 1 : 1 to 1 : 1.2 | A slight excess of thiophosgene can drive the reaction to completion. |

| Base | Stoichiometric to HCl | To neutralize the evolved HCl and drive the equilibrium towards the product. |

This table provides typical ranges for key reaction parameters. The optimal conditions for the synthesis of this compound would need to be determined empirically.

Scalable Synthesis and Process Chemistry Considerations

Development of Industrial-Scale Preparation Methods

The industrial-scale production of this compound necessitates careful consideration of process safety, efficiency, and economics. The use of thiophosgene, a toxic and corrosive reagent, requires specialized handling procedures and equipment to ensure the safety of personnel and the environment.

A common industrial approach involves a continuous or semi-batch process. In a typical setup, a solution of 4-hydroxybiphenyl and a base in an aqueous-organic solvent system is continuously fed into a reactor, where it is brought into contact with a stream of thiophosgene. This allows for better control of the reaction temperature and minimizes the accumulation of large quantities of hazardous materials.

Key considerations for industrial-scale synthesis include:

Reactor Design: The use of well-agitated, temperature-controlled reactors is essential for efficient mixing and heat removal.

Reagent Addition: The controlled addition of thiophosgene is critical to maintain a safe reaction profile.

Work-up and Purification: Industrial processes often employ continuous extraction and distillation methods to isolate and purify the product.

Sustainable Synthetic Routes

The development of more sustainable synthetic routes for this compound is an area of ongoing research, driven by the desire to reduce the environmental impact of chemical manufacturing. Key areas of focus include the replacement of hazardous reagents and solvents, and the development of more atom-economical processes.

One potential avenue for a greener synthesis is the use of a phosgene-free route. This could involve the use of alternative thiocarbonylating agents that are less hazardous than thiophosgene. Research into solid-supported reagents or catalytic methods could also lead to more sustainable processes by simplifying product purification and reducing waste.

Another aspect of sustainable synthesis is the use of greener solvents. The replacement of chlorinated hydrocarbons with more environmentally benign alternatives, such as certain ionic liquids or supercritical fluids, is being explored for various chemical transformations.

| Sustainability Aspect | Traditional Method | Potential Sustainable Alternative |

| Reagent | Thiophosgene | Alternative, less hazardous thiocarbonylating agents; catalytic methods. |

| Solvent | Chlorinated hydrocarbons (e.g., dichloromethane) | Greener solvents such as ionic liquids or supercritical CO2. |

| Process | Batch processing | Continuous flow processing for better control and safety. |

| Waste | Generation of hazardous byproducts | Development of more selective reactions to minimize waste; efficient recycling of solvents and catalysts. |

This table outlines potential areas for improving the sustainability of this compound synthesis.

Reactivity and Mechanistic Investigations of Biphenyl 4 Yl Chlorothioformate

Nucleophilic Acyl Substitution Reactions

The chlorothioformate group, R-S-C(=O)Cl, is an analogue of an acyl chloride. The carbonyl carbon is highly electrophilic due to the inductive effects of the adjacent chlorine and sulfur atoms, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism, which involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group. acs.orgdoaj.org

Biphenyl-4-yl chlorothioformate readily reacts with oxygen-based nucleophiles, such as alcohols and phenols, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the HCl byproduct generated during the reaction. The product of this reaction is an S-biphenyl O-alkyl/aryl thiocarbonate. These compounds are structurally related to carbonates but with one oxygen atom replaced by sulfur.

The general reaction proceeds as follows: Biphenyl-4-yl-S-C(=O)Cl + R-OH + Base → Biphenyl-4-yl-S-C(=O)O-R + Base·HCl

Mechanistically, the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the chlorothioformate. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and the base abstracts the proton from the alcohol to yield the final thiocarbonate product.

Table 1: Representative Reactions with Oxygen Nucleophiles This table presents illustrative examples based on the known reactivity of chlorothioformates, as specific experimental data for this compound was not available in the searched literature.

| Nucleophile | Reagent/Conditions | Product |

| Ethanol | Pyridine, CH₂Cl₂, 0 °C to rt | O-Ethyl S-(biphenyl-4-yl) thiocarbonate |

| Phenol (B47542) | Triethylamine, THF, 0 °C to rt | O-Phenyl S-(biphenyl-4-yl) thiocarbonate |

| Isopropanol | Pyridine, Dichloromethane (B109758), rt | O-Isopropyl S-(biphenyl-4-yl) thiocarbonate |

Reaction with Nitrogen Nucleophiles: Synthesis of Thiocarbamates and Related Derivatives

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, provides a direct route to S-aryl thiocarbamates. These reactions are typically rapid and are often carried out at low temperatures to control their exothermicity. Two equivalents of the amine are sometimes used, with one acting as the nucleophile and the second as a base to sequester the HCl byproduct. Alternatively, an auxiliary non-nucleophilic base can be employed.

The general reaction is: Biphenyl-4-yl-S-C(=O)Cl + R₂NH → Biphenyl-4-yl-S-C(=O)NR₂ + R₂NH₂⁺Cl⁻

This method is highly efficient for the formation of a wide array of thiocarbamates, which are valuable intermediates in medicinal chemistry and materials science. The reaction with hydrazine (B178648) and its derivatives can similarly produce thiocarbazates.

Table 2: Representative Reactions with Nitrogen Nucleophiles This table presents illustrative examples based on the known reactivity of chlorothioformates, as specific experimental data for this compound was not available in the searched literature.

| Nucleophile | Reagent/Conditions | Product |

| Aniline | Pyridine, THF, 0 °C | S-(Biphenyl-4-yl) phenylthiocarbamate |

| Diethylamine | K₂CO₃, CH₂Cl₂, rt | S-(Biphenyl-4-yl) diethylthiocarbamate |

| Benzylamine | Triethylamine, THF, 0 °C to rt | S-(Biphenyl-4-yl) benzylthiocarbamate |

Reaction with Sulfur Nucleophiles: Generation of Dithiocarbonates

Sulfur nucleophiles, particularly thiols, react with this compound to yield S,S-disubstituted dithiocarbonates. youtube.com Thiols are potent nucleophiles, and in the presence of a base (to form the more nucleophilic thiolate), the reaction proceeds smoothly. youtube.comyoutube.com The reaction is analogous to that with alcohols and amines, following the addition-elimination pathway.

The general reaction occurs as follows: Biphenyl-4-yl-S-C(=O)Cl + R-SH + Base → Biphenyl-4-yl-S-C(=O)S-R + Base·HCl

This synthesis provides access to unsymmetrical dithiocarbonates, where one of the sulfur atoms is part of the biphenyl-4-thiol framework.

Table 3: Representative Reactions with Sulfur Nucleophiles This table presents illustrative examples based on the known reactivity of chlorothioformates, as specific experimental data for this compound was not available in the searched literature.

| Nucleophile | Reagent/Conditions | Product |

| Ethanethiol (B150549) | Triethylamine, Ether, 0 °C | S-Ethyl S'-(biphenyl-4-yl) dithiocarbonate |

| Thiophenol | Pyridine, CH₂Cl₂, 0 °C to rt | S-Phenyl S'-(biphenyl-4-yl) dithiocarbonate |

| Benzyl (B1604629) Mercaptan | NaOH, H₂O/THF, rt | S-Benzyl S'-(biphenyl-4-yl) dithiocarbonate |

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Moiety

The biphenyl system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. pearson.com The outcome of these reactions is dictated by the electronic properties of the substituents already present on the aromatic rings. nih.gov

The chlorothioformate group (-S-C(=O)Cl) is considered an electron-withdrawing group. This is due to the inductive effect of the electronegative sulfur and the resonance effect of the carbonyl group, which pull electron density away from the attached phenyl ring. As a result, the chlorothioformate group deactivates the aromatic ring to which it is attached, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

In the context of the biphenyl system in this compound, there are two phenyl rings:

The Substituted Ring: The ring directly bonded to the -SCOCl group.

The Unsubstituted Ring: The terminal phenyl group.

Electrophilic attack will preferentially occur on the more activated (or less deactivated) ring. The unsubstituted phenyl ring acts as an electron-donating group (by resonance) relative to a hydrogen atom, thus activating the ring it is attached to. Conversely, the -SCOCl group deactivates its ring. Therefore, electrophilic aromatic substitution is expected to occur predominantly on the unsubstituted phenyl ring.

The phenyl substituent is known to be an ortho, para-director. nih.gov Consequently, incoming electrophiles will be directed to the positions ortho (2' and 6') and para (4') to the inter-ring C-C bond on the unsubstituted ring. The para position is typically favored due to reduced steric hindrance.

If the reaction were forced to occur on the deactivated ring, the electron-withdrawing chlorothioformate group would act as a meta-director (to positions 3 and 5). However, this would be a significantly less favorable reaction pathway.

Radical Reactions and Pathways

The chemistry of this compound is dominated by ionic pathways, specifically the nucleophilic and electrophilic reactions described above. While aryl radicals are known reactive intermediates, they are typically generated from precursors like diazonium salts or aryl halides under specific reductive or photolytic conditions. taylorandfrancis.comyoutube.com There is limited information in the surveyed literature to suggest that this compound readily participates in radical reactions under standard conditions. The initiation of a radical chain reaction would likely require specific initiators like UV light or radical starters, and the subsequent pathways are not well-documented for this class of compounds. youtube.com The formation of an aryl radical by homolytic cleavage of the C-S bond is not a commonly observed pathway.

Palladium-Catalyzed Cross-Coupling Reactions (as a precursor to other biphenyl systems)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The potential of this compound as a substrate in these reactions lies in the ability of the chlorothioformate group to be transformed or to influence the reactivity of the biphenyl system.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of biphenyl synthesis. While direct coupling of the chlorothioformate group is not a standard Suzuki-Miyaura transformation, this compound could theoretically be utilized in a multi-step sequence. For instance, the biphenyl scaffold could be further functionalized with a halide or triflate, making it a suitable coupling partner.

Subsequent to the formation of a more complex biphenyl system, the chlorothioformate group could be a handle for further synthetic manipulations. The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of a palladium(0) species to the organic halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

This table is based on the generally accepted mechanism of the Suzuki-Miyaura coupling and is presented for contextual understanding.

Heck and Negishi Coupling Studies

The Heck reaction, involving the coupling of an unsaturated halide or triflate with an alkene, and the Negishi coupling, which couples an organozinc compound with an organic halide, are other powerful palladium-catalyzed methods for C-C bond formation. youtube.com Similar to the Suzuki-Miyaura coupling, the direct participation of the chlorothioformate group in these reactions is not well-documented. However, the biphenyl scaffold of this compound could be pre-functionalized to engage in these transformations.

For instance, conversion of the biphenyl unit to a biphenyl halide would allow it to participate in both Heck and Negishi couplings to introduce further complexity. The general mechanism of the Heck reaction involves oxidative addition of palladium to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.com The Negishi coupling follows a similar oxidative addition-transmetalation-reductive elimination pathway as the Suzuki-Miyaura reaction, but with an organozinc reagent as the coupling partner.

C-S Cross-Coupling Reactions using Biphenyl Derivatives

The development of methods for the formation of carbon-sulfur bonds is of significant interest due to the prevalence of the thioether linkage in pharmaceuticals and agrochemicals. While direct C-S cross-coupling of this compound has not been extensively reported, the chlorothioformate moiety itself suggests a potential, albeit unexplored, avenue for such reactions. More commonly, biphenyl derivatives are synthesized with a halide or triflate group, which can then undergo palladium-catalyzed C-S coupling with a thiol.

The general catalytic cycle for such a reaction typically involves the oxidative addition of the palladium catalyst to the aryl halide, followed by the coordination of the thiol and subsequent reductive elimination to form the aryl thioether.

Stereochemical Aspects in Reactions Involving the Biphenyl-4-yl Scaffold

The biphenyl scaffold can exhibit axial chirality (atropisomerism) when rotation around the central C-C bond is restricted due to the presence of bulky ortho substituents. While this compound itself is not chiral, reactions that introduce bulky groups at the ortho positions of the biphenyl core could lead to the formation of atropisomeric products.

The control of stereochemistry in such reactions is a significant challenge and an active area of research. The use of chiral ligands on the palladium catalyst can induce enantioselectivity in the formation of axially chiral biphenyls. The stability of the resulting atropisomers is dependent on the rotational barrier, which is influenced by the size and nature of the ortho substituents.

Applications of Biphenyl 4 Yl Chlorothioformate in Advanced Organic Synthesis

Reagent for the Synthesis of Complex Organic Molecules

The unique structure of biphenyl-4-yl chlorothioformate makes it a valuable tool for introducing the biphenyl-4-yloxythiocarbonyl group into various molecular frameworks, paving the way for the synthesis of intricate organic structures.

This compound serves as a precursor for various thiocarbonyl compounds which are, in turn, key intermediates in the synthesis of sulfur-containing heterocycles. Heterocyclic compounds containing sulfur are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. acs.org

The synthesis of these heterocycles often involves the reaction of a thiocarbonyl compound, such as a thioamide or a thionoester derived from this compound, with other reagents to construct the ring system. For instance, thioamides are common starting materials for the Hantzsch thiazole (B1198619) synthesis, reacting with α-haloketones to form the thiazole ring. youtube.comorganic-chemistry.orggoogle.com Similarly, thiocarbonyl compounds can act as sulfur donors in cycloaddition reactions to form thiophenes. nih.govyoutube.comyoutube.comyoutube.com For example, a [2+2+1] cycloaddition of diynes using a thiocarbonyl as a sulfur source can yield fused thiophenes. nih.gov The biphenyl (B1667301) group from the initial reagent can be incorporated into the final heterocyclic structure, influencing its physical and biological properties. Thiazole and thiophene (B33073) derivatives have been investigated for their potential as c-Met kinase inhibitors for cancer treatment and as anti-cancer agents acting through apoptosis. nih.govnih.gov

The primary role of this compound is as an electrophilic reagent for the synthesis of a variety of thiocarbonyl compounds. The chlorine atom is a good leaving group, allowing for facile reaction with nucleophiles such as alcohols, phenols, amines, and thiols. These reactions lead to the formation of O-aryl thiocarbonates, thionocarbamates, and dithiocarbonates, respectively.

Thionoesters, which are thiocarbonyl analogs of esters, possess unique reactivity that allows for specific transformations not possible with their oxygen counterparts. youtube.com The reaction of this compound with an alcohol or phenol (B47542) in the presence of a base yields an O-biphenylthiocarbonate derivative. These resulting thiocarbonyl compounds are valuable intermediates in further synthetic transformations.

Table 1: Synthesis of Thiocarbonyl Compounds from this compound

| Nucleophile (R-NuH) | Product Class | General Product Structure |

| Alcohol (R-OH) | O-Alkyl Biphenyl-4-yl Thiocarbonate | |

| Amine (R-NH2) | N-Alkyl Biphenyl-4-yl Thionocarbamate | |

| Thiol (R-SH) | S-Alkyl Biphenyl-4-yl Dithiocarbonate |

Role in Protecting Group Chemistry and Orthogonal Strategies

In the multistep synthesis of complex molecules, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. wikipedia.org The biphenyl-4-yloxythiocarbonyl group, installed using this compound, can function as a protecting group, particularly for alcohols and amines.

The introduction of a protecting group should be a straightforward process. wikipedia.org The biphenyl-4-yloxythiocarbonyl group can be introduced by reacting an alcohol or amine with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.

The stability and selective removal of a protecting group are crucial. wikipedia.org Thiocarbonate protecting groups offer a different reactivity profile compared to more common protecting groups like silyl (B83357) ethers or benzyl (B1604629) ethers. Cleavage of the O-aryl thiocarbonate linkage can be achieved under specific conditions that leave other protecting groups intact. Methods for the cleavage of C–O bonds in aryl ethers and related compounds often involve reductive processes using nickel-based catalysts or other reducing agents. rsc.orgornl.gov The C(O)-S bond of thioesters can also be cleaved using palladium catalysis. acs.org Furthermore, thiols like dithiothreitol (B142953) have been shown to reductively cleave certain ether linkages, suggesting a potential mild deprotection strategy. nih.govfrontiersin.org

Orthogonal synthesis strategies rely on the use of multiple protecting groups in a single molecule, where each group can be removed under a unique set of conditions without affecting the others. ug.edu.pl This allows for the sequential and selective unmasking and reaction of different functional groups within a complex molecular architecture.

The biphenyl-4-yloxythiocarbonyl group can be a component of such an orthogonal scheme. For example, in a molecule containing a silyl ether (cleaved by fluoride), a benzyl ether (cleaved by hydrogenolysis), and a biphenyl-4-yloxythiocarbonate (cleaved by specific reduction or hydrolysis), each alcohol can be deprotected and functionalized independently. This level of control is paramount in the synthesis of complex natural products and pharmaceuticals, where precise manipulation of functional groups is required. nih.gov

Preparation of Functional Materials Precursors

Biphenyl derivatives are integral components in the design of advanced functional materials due to their rigid structure, and electronic and liquid crystalline properties. nih.gov They are widely used in the synthesis of liquid crystals and as host materials or emitters in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

This compound serves as a key reagent for incorporating the biphenyl moiety, via a thiocarbonate linker, into larger molecular structures destined for materials science applications. For instance, it can be used to synthesize precursors for liquid crystals. The biphenyl core is a common mesogen, and by attaching it to other molecular fragments through the thiocarbonate linkage, new liquid crystalline materials can be developed. oup.comtandfonline.commdpi.com In the field of OLEDs, molecules containing biphenyl units are often used as host materials in the emissive layer. acs.orgnih.govrsc.org The synthesis of these host materials can involve coupling biphenyl-containing fragments, and this compound provides a reactive handle for such synthetic strategies. researchgate.net

Monomers for Polymer Synthesis

The structure of this compound lends itself to the synthesis of specialized polymers where the biphenyl group is incorporated into the polymer backbone. The reactive chlorothioformate group can undergo polycondensation reactions with suitable difunctional or polyfunctional comonomers, such as diols, diamines, or dithiols, to form polythiocarbonates, polythiocarbamates, and poly(dithiocarbonate)s, respectively.

The incorporation of the biphenyl moiety into the polymer chain is sought for its ability to enhance material properties. These enhancements can include:

Increased Thermal Stability: The rigid biphenyl structure can increase the glass transition temperature (Tg) and thermal decomposition temperature of the resulting polymer.

Modified Optical Properties: The biphenyl group can impart liquid crystalline properties or be used to tune the refractive index of the material.

Enhanced Mechanical Strength: The stiffness of the biphenyl unit can contribute to a higher modulus and greater strength in the final polymer.

A generalized reaction scheme for the polymerization of this compound with a generic diol (HO-R-OH) is shown below, leading to the formation of a poly(aryl thiocarbonate).

Table 1: Potential Polymer Classes from this compound

| Comonomer Type | Linkage Formed | Resulting Polymer Class |

| Diol (HO-R-OH) | -O-C(S)-O- | Poly(thiocarbonate) |

| Diamine (H₂N-R-NH₂) | -NH-C(S)-O- | Poly(thiocarbamate) |

| Dithiol (HS-R-SH) | -S-C(S)-O- | Poly(dithiocarbonate) |

Intermediates for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Ligands

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers (ligands) and metal nodes (for MOFs) or organic nodes (for COFs). The properties of these materials, such as pore size, surface area, and catalytic activity, are directly determined by the structure of the organic ligands. nih.govossila.com

This compound serves as a valuable intermediate for the synthesis of complex biphenyl-based ligands. While not typically used for direct assembly due to the reactivity of the chlorothioformate group, it can be chemically modified to install the necessary coordinating functional groups. The biphenyl core is a desirable component for ligands as its length and rigidity can lead to MOFs with large pores and high surface areas. nih.govresearchgate.net For example, 4,4'-biphenyldicarboxylic acid (BPDC) is a widely used linker in MOF synthesis. nih.govnih.gov

The chlorothioformate group can be converted into various functionalities suitable for MOF and COF construction, such as:

Carboxylic Acids: Hydrolysis of the chlorothioformate, followed by oxidation, can yield a carboxylic acid group, a primary coordinating group for MOF synthesis.

Amines: Reaction with ammonia (B1221849) or primary amines can lead to thiocarbamates, which can be further hydrolyzed to amines.

Thiols: Conversion to a thiol group provides a soft donor for coordination to specific metal ions.

Nitriles: The chlorothioformate can be a starting point for multi-step synthesis pathways to introduce nitrile functionalities.

Table 2: Potential Ligand Functional Groups Derived from this compound

| Target Functional Group | General Transformation Strategy | Application |

| Carboxylic Acid (-COOH) | Hydrolysis and oxidation | MOF/COF Linker |

| Amine (-NH₂) | Aminolysis and hydrolysis | MOF/COF Linker |

| Thiol (-SH) | Reduction or substitution | MOF Linker |

| Tetrazole | Multi-step synthesis via nitrile intermediate | MOF Linker |

Synthesis of Labeled Compounds for Mechanistic Studies

Isotopic labeling is a powerful technique used to elucidate complex reaction mechanisms in chemistry and biochemistry. nih.govresearchgate.net By replacing a specific atom in a molecule with one of its heavier isotopes, researchers can track the transformation of that part of the molecule through a reaction sequence using analytical methods like mass spectrometry and NMR spectroscopy. nih.govresearchgate.net

This compound can be synthesized in an isotopically labeled form to serve as a probe in mechanistic studies. The label can be incorporated into either the biphenyl framework or the chlorothioformate group.

Incorporation of Isotopes for Tracers

The synthesis of labeled this compound can be achieved by using isotopically enriched starting materials. researchgate.net

¹³C-Labeling: To trace the carbon skeleton, a ¹³C label can be introduced. For example, starting the synthesis from ¹³C-labeled biphenyl would place the label in the aromatic core. Alternatively, using ¹³C-labeled thiophosgene (B130339) (CSCl₂) would place the label specifically at the thiocarbonyl carbon. This allows for detailed investigation of reactions involving this functional group.

³⁴S-Labeling: To study reactions involving the sulfur atom, such as rearrangements or eliminations, ³⁴S-labeled thiophosgene can be used in the synthesis. The fate of the sulfur atom can then be precisely monitored by mass spectrometry.

¹⁸O-Labeling: While less common for this specific functional group, if the synthesis route involves a precursor containing an oxygen that is retained in the final molecule (e.g., from a phosgenation-type reaction with an ¹⁸O-labeled phenol), this could be used to study hydrolysis mechanisms.

Table 3: Isotopes for Labeling this compound

| Isotope | Location of Label | Starting Material Example | Analytical Method |

| ¹³C | Biphenyl Ring | Biphenyl-(¹³C₁₂) | ¹³C NMR, Mass Spectrometry |

| ¹³C | Thiocarbonyl Carbon | Thiophosgene-(¹³C) | ¹³C NMR, Mass Spectrometry |

| ³⁴S | Sulfur Atom | Thiophosgene-(³⁴S) | Mass Spectrometry |

Deuterium (B1214612) and Tritium (B154650) Labeling Strategies

Deuterium (²H or D) and tritium (³H or T) are isotopes of hydrogen that are commonly used as tracers. Their incorporation can help elucidate mechanisms, particularly those involving hydrogen transfer, C-H bond activation, or to determine kinetic isotope effects.

Labeling the biphenyl ring of this compound with deuterium or tritium can be accomplished through several established methods:

Acid-Catalyzed H/D Exchange: The aromatic protons of biphenyl or a suitable precursor can be exchanged with deuterium or tritium by treatment with a strong deuterated or tritiated acid (e.g., D₂SO₄).

Metal-Catalyzed Labeling: Homogeneous transition-metal catalysts can be used to facilitate the exchange of aromatic C-H bonds with C-D bonds using a deuterium source like deuterium gas (D₂) or deuterated solvents.

Synthesis from Labeled Precursors: A more controlled approach involves starting the synthesis from a pre-labeled compound, such as a deuterated or tritiated biphenyl. This allows for site-specific incorporation of the isotopic label.

Once synthesized, these labeled compounds can be used in reactions to probe mechanistic details. For instance, the absence or presence of a deuterium atom at a specific position in the product can provide clear evidence for or against a particular reaction pathway. researchgate.net

Derivatives and Analogues of Biphenyl 4 Yl Chlorothioformate

Synthesis and Reactivity of Biphenyl-4-yl Thiochloroformate Analogues

The synthesis of biphenyl-4-yl chlorothioformate analogues, while not extensively detailed in dedicated literature, can be inferred from established methodologies for creating aryl chlorothioformates and related sulfur-containing compounds. A primary route to these molecules would likely involve the reaction of a corresponding biphenylthiol with phosgene (B1210022) or a phosgene equivalent.

A general and relevant synthetic approach involves the reaction of alkyl xanthates with a Vilsmeier reagent to produce alkyl chlorothioformates. researchgate.net Adapting this to an aryl system, a potential pathway to this compound could start from 4-hydroxybiphenyl. This precursor can be converted to a xanthate, which is then treated with a chlorinating agent like sulfuryl chloride or a Vilsmeier-type reagent to yield the target chlorothioformate.

The reactivity of this compound analogues is dominated by the electrophilic nature of the chlorothioformate group. This functional group is highly susceptible to nucleophilic attack, making it a valuable synthon for introducing the biphenylthiocarbonyl moiety. Common reactions would include:

Thiocarbamate Synthesis: Reaction with primary or secondary amines would displace the chloride to form O-biphenyl-4-yl thiocarbamates.

Thionocarbonate Synthesis: Reaction with alcohols or phenols would lead to the formation of thionocarbonates.

Dithiocarbonate Synthesis: Reaction with thiols would yield dithiocarbonates.

These reactions underscore the utility of this compound analogues as intermediates in the synthesis of a diverse range of sulfur-containing organic molecules.

Functionalization of the Biphenyl (B1667301) Core in Related Compounds

The functionalization of the biphenyl core is a critical aspect of developing novel reagents and materials. A multitude of synthetic strategies are available to modify the biphenyl skeleton, either before or after the introduction of a thioformate or related group. These methods allow for precise control over the electronic and steric properties of the final molecule.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing and functionalizing the biphenyl system. libretexts.org These reactions typically involve the coupling of an aryl halide with an organometallic reagent. nobelprize.org

Key Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Functionalization:

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Description |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | A versatile and widely used method for forming C-C bonds, tolerant of many functional groups. organic-chemistry.orgresearchgate.net |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Pd(0) or Ni(0) complex | Offers high reactivity and chemoselectivity for constructing unsymmetrical biaryls. rsc.orgresearchgate.net |

| Stille Coupling | Aryl Halide + Organotin Reagent | Pd(0) complex | Useful for creating C-C bonds, with the mechanism involving oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org |

| Hiyama Coupling | Aryl Halide + Organosilane | Pd(0) complex, Fluoride source (e.g., TBAF) | An alternative to boron- and tin-based methods, often with good functional group tolerance. organic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd(0) complex, Bulky phosphine (B1218219) ligand, Base | A premier method for forming C-N bonds to create aryl amines. libretexts.org |

Beyond cross-coupling, direct C-H functionalization has emerged as a powerful strategy. For instance, nitrile-directed meta-C-H functionalization of biphenyl derivatives has been achieved using a palladium-silver heterodimeric catalyst system, allowing for olefination, acetoxylation, and iodination at the meta position. escholarship.orgnih.gov This method provides a route to modify the biphenyl core in ways not easily accessible through classical electrophilic substitution.

Electrophilic substitution reactions also play a role in functionalizing the biphenyl core. rsc.org Reactions such as Friedel-Crafts acylation with reagents like succinic anhydride (B1165640) or oxalyl chloride can introduce ketone functionalities onto the biphenyl rings. rsc.org Chloromethylation is another example, which introduces a reactive chloromethyl group that can be further elaborated. rsc.org

Design and Synthesis of Novel Biphenyl-Containing Reagents

The synthetic versatility of the biphenyl scaffold allows for the design and creation of novel reagents with tailored properties for specific applications. The ability to precisely functionalize the biphenyl core is central to these endeavors.

One prominent area is the development of phosphine ligands for catalysis. Functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands can be prepared in a one-pot procedure by reacting arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. acs.org These ligands are crucial in many modern cross-coupling reactions, enhancing catalyst activity and selectivity.

In the realm of materials science , polyfunctionalized biphenyls serve as intermediates for new classes of liquid crystals. vanderbilt.edu The synthesis of these materials often involves the strategic introduction of various substituents, such as halogens, nitro groups, and alkylthio groups, onto the biphenyl core. The Ullmann coupling reaction is frequently employed for the synthesis of sterically hindered, tetra-ortho-substituted biphenyls that are precursors to these advanced materials. vanderbilt.edu

In medicinal chemistry and chemical biology , functionalized biphenyls are incorporated into complex molecules to modulate their biological activity. For example, novel C-nucleosides have been synthesized where the traditional nucleobase is replaced by a biphenyl residue carrying electron-donating or electron-accepting groups. nih.gov These were synthesized from a common bromophenyl-C-nucleoside precursor via Suzuki coupling and then converted into phosphoramidite (B1245037) building blocks for incorporation into oligodeoxynucleotides. nih.gov This highlights how the biphenyl unit can be used to create novel probes and potential therapeutic agents.

The design process for these reagents often involves computational studies to predict their properties. For instance, Density Functional Theory (DFT) calculations have been used to understand the selectivity in C-H functionalization reactions of biphenyls, aiding in the rational design of new synthetic methods. nih.gov

Advanced Analytical Techniques in Research on Biphenyl 4 Yl Chlorothioformate and Its Reactions

Real-Time Reaction Monitoring Techniques

The ability to observe chemical transformations as they occur is paramount for understanding reaction mechanisms and optimizing conditions. In-situ techniques are particularly valuable as they provide a continuous stream of data without the need for sample extraction, which can disturb the reaction system. nih.govmdpi.com

In-situ NMR Spectroscopy for Kinetic and Mechanistic Insights

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for real-time monitoring of chemical reactions. nih.govmdpi.com By acquiring spectra at regular intervals directly within the NMR spectrometer, researchers can track the consumption of reactants, the formation of products, and the appearance of transient intermediates. nih.govresearchgate.netresearchgate.net This high-resolution data allows for the determination of reaction kinetics and provides crucial evidence to support or refute proposed reaction mechanisms. nih.govresearchgate.net For instance, monitoring the change in chemical shifts and signal intensities of specific protons or carbon atoms in the biphenyl (B1667301) moiety or the chlorothioformate group can reveal the precise moments of bond formation and cleavage. researchgate.net

Recent advancements have enabled the monitoring of light-induced reactions within the NMR tube, expanding the scope of in-situ NMR studies. nih.govnih.gov This technique is particularly beneficial for its high spectral resolution and the wealth of chemical information it provides, offering a complementary approach to other kinetic monitoring methods. nih.gov

Mass Spectrometry-Based Reaction Analysis

Mass spectrometry (MS) offers exceptional sensitivity and selectivity for analyzing reaction mixtures. When coupled with a direct sampling technique, it can provide real-time information on the molecular weight of species present in the reaction, enabling the identification of products and intermediates. Techniques like electrospray ionization (ESI-MS) can be used to introduce the reaction mixture directly into the mass spectrometer, allowing for the continuous monitoring of reaction progress.

In the context of biphenyl-4-yl chlorothioformate reactions, MS can be used to track the formation of various derivatives. For example, in reactions involving thiols, UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) can monitor the disappearance of the starting material and the concurrent formation of products like symmetrical dialkyl polysulfides. nih.gov These analyses are crucial for understanding the reaction pathways and identifying potential byproducts. nih.govhelsinki.fi

Infrared (IR) Spectroscopy for Functional Group Transformation Tracking

In-situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable technique for monitoring the transformation of functional groups in real-time. mt.comnih.gov By tracking the characteristic vibrational frequencies of bonds, such as the C=O and C-Cl bonds in this compound, researchers can follow the progress of a reaction. mt.comyoutube.comsintef.com The disappearance of the chlorothioformate absorption bands and the appearance of new bands corresponding to the product's functional groups provide a direct measure of the reaction's progress. youtube.com

Attenuated Total Reflection (ATR)-FTIR is a particularly useful in-situ method as it allows for the analysis of neat reaction mixtures, even if they are optically dense or contain suspended solids. mt.comrsc.org This technique has been successfully employed to study reaction mechanisms and kinetics in various chemical syntheses. rsc.orgrsc.orgresearchgate.net The continuous data stream provided by in-situ FTIR is ideal for understanding reaction initiation, steady-state conditions, and endpoints, which is essential for optimizing reaction yields and minimizing the formation of impurities. mt.com

Chromatographic Methods for Product Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating the components of a reaction mixture, allowing for the isolation of the desired product and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) in Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds in reaction mixtures. helixchrom.comresearchgate.net In the study of this compound reactions, HPLC can be used to quantify the starting material, intermediates, and final products. nih.govscielo.brscielo.br By developing a suitable method, researchers can achieve baseline separation of all relevant compounds, allowing for accurate determination of their concentrations over time. researchgate.netwiley.com

For instance, a reversed-phase HPLC method can be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results. scielo.brscielo.br This is particularly important for monitoring the degradation of the starting material and the formation of metabolites or other products. researchgate.netscielo.br In some cases, pre-column derivatization can be employed to enhance the detectability of certain compounds, such as thiols, by reacting them with a fluorescent tag. nih.govresearchgate.net

The following table summarizes typical parameters for an HPLC method used in the analysis of biphenyl compounds:

| Parameter | Value | Reference |

| Column | C18 reversed-phase | scielo.br |

| Mobile Phase | Acetonitrile/Water mixture | scielo.br |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | scielo.brscielo.br |

| Flow Rate | 1.0 mL/min | scielo.br |

| Injection Volume | 10 µL | scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net However, many compounds, including some derivatives of this compound, may not be sufficiently volatile for direct GC-MS analysis. In such cases, derivatization is employed to convert the analytes into more volatile and thermally stable forms. jfda-online.comyoutube.com

Common derivatization strategies include silylation, acylation, and alkylation, which target functional groups like hydroxyls, amines, and thiols. jfda-online.comnih.gov For example, chloroformates themselves are used as derivatizing agents to react with phenolic hydroxyl groups, making them amenable to GC-MS analysis. mdpi.com This approach can significantly shorten sample processing time as the reaction can occur directly in an aqueous medium. mdpi.com

The choice of derivatizing reagent is crucial and depends on the specific functional groups present in the analyte. jfda-online.comresearchgate.net For instance, methoxyamination followed by silylation is a common two-step process used in metabolomics to stabilize and volatilize compounds with carbonyl and hydroxyl groups. youtube.com The resulting derivatives can then be readily separated and identified by GC-MS. rsc.orgresearchgate.net

The following table outlines common derivatization reagents and their applications in GC-MS analysis:

| Derivatization Reagent | Target Functional Groups | Application | Reference |

| Ethylchloroformate (ECF) | Phenolic hydroxyl groups | Increases volatility for GC-MS | mdpi.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, carboxyl, thiol, amine groups | Silylation to increase volatility and reduce polarity | youtube.comnih.gov |

| Methoxyamine hydrochloride (MeOx) | Aldehyde and keto groups | Protects carbonyl groups and reduces isomerization | youtube.com |

| 1-Propanol in pyridine (B92270) | Acid chlorides | Derivatization of various chlorides for GC-MS screening | rsc.org |

Spectroscopic Elucidation of Novel Products from this compound Reactions

The reaction of this compound with various nucleophiles leads to a diverse range of novel thiocarbonate and related derivatives. The unambiguous structural confirmation of these newly synthesized molecules is paramount and relies on the application of sophisticated analytical techniques. Spectroscopic methods, in particular, provide profound insights into the molecular architecture, connectivity, and stereochemistry of these compounds. This section details the advanced analytical techniques pivotal in the characterization of products derived from this compound.

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, advanced NMR techniques are often required to decipher the complex structures of novel biphenyl derivatives.

Two-Dimensional (2D) NMR Spectroscopy has proven indispensable for establishing the precise connectivity of atoms within the novel products. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. numberanalytics.comomicsonline.org

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the biphenyl rings and any attached alkyl or aryl chains introduced from the nucleophile.

HSQC correlates proton signals directly to the carbon atoms they are attached to, providing an unambiguous assignment of ¹³C signals. numberanalytics.com

HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. numberanalytics.com This is particularly useful for connecting different fragments of the molecule, for instance, linking the biphenyl moiety to the newly formed thiocarbonate group and the substituent from the nucleophile.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is vital for conformational analysis of the flexible biphenyl system. researchgate.net

The data obtained from these experiments are collectively used to piece together the complete chemical structure of the reaction products.

Solid-State NMR (ssNMR) offers unique insights into the structure and dynamics of these compounds in the solid phase. utah.eduresearchgate.net For biphenyl derivatives, ssNMR is particularly valuable for determining the torsion angle between the two phenyl rings, which is influenced by crystal packing forces. utah.edu This technique can differentiate between a static, twisted conformation and dynamic processes like ring flipping or libration. utah.edu By analyzing the ¹³C chemical shift tensors, researchers can gain a more accurate picture of the molecular conformation as it exists in the solid state, complementing the data from solution NMR and X-ray diffraction. utah.eduresearchgate.net

Table 1: Representative 2D NMR Data for a Hypothetical Derivative: O-(Biphenyl-4-yl) S-methyl thiocarbonate

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹H to ¹³C) |

| 7.65 (d, 2H) | 151.0 (C4) | 7.45 | C2', C6', C=S |

| 7.60 (d, 2H) | 140.5 (C1') | 7.48 | C3', C5' |

| 7.48 (t, 2H) | 129.0 (C3', C5') | 7.60, 7.40 | C1', C4' |

| 7.45 (d, 2H) | 128.5 (C2', C6') | 7.65 | C4, C=S |

| 7.40 (t, 1H) | 127.8 (C4') | 7.48 | C2', C6' |

| 2.40 (s, 3H) | 121.5 (C1) | - | C=S |

| 168.0 (C=S) |

Note: This table is illustrative and presents hypothetical data for educational purposes, based on typical chemical shifts and correlations for biphenyl derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of novel compounds with very high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. miamioh.edu This is critical for confirming the successful incorporation of the nucleophile and the displacement of the chlorine atom from the this compound starting material.

Upon ionization, molecules undergo fragmentation in a predictable manner. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure. nih.govresearchgate.netsphinxsai.com For derivatives of this compound, characteristic fragmentation would involve the cleavage of the thiocarbonate linkage and fragmentation of the biphenyl core itself. nih.gov By identifying these fragment ions, the connectivity of the molecule can be confirmed. For instance, the loss of the S-alkyl or S-aryl group from the molecular ion is a strong indicator of the thiocarbonate structure.

Table 2: Representative HRMS Data for a Novel Biphenyl Derivative

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) | Deduced Formula | Fragmentation Pathway |

| [M+H]⁺ | 259.0685 | 259.0682 | -1.2 | C₁₄H₁₂O₂S | Molecular Ion |

| [M-C₂H₅S]⁺ | 199.0753 | 199.0750 | -1.5 | C₁₃H₉O₂ | Loss of ethanethiol (B150549) radical |

| [C₁₂H₉]⁺ | 153.0704 | 153.0701 | -2.0 | C₁₂H₉ | Loss of CO₂ and C₂H₅S |

Note: The data in this table is representative and serves to illustrate the principles of HRMS analysis for a hypothetical product, O-(Biphenyl-4-yl) S-ethyl thiocarbonate.

X-ray Crystallography of Derivatives and Intermediates

When a novel product derived from this compound can be obtained as a single crystal, X-ray crystallography provides the most definitive structural information. This technique maps the electron density of the crystal, revealing the precise three-dimensional arrangement of every atom in the molecule and the unit cell. researchgate.netmdpi.com

The resulting crystal structure offers unambiguous confirmation of:

Molecular Connectivity: The exact bonding arrangement is visualized, confirming the structure proposed by NMR and MS.

Conformation: Precise bond lengths, bond angles, and torsion angles are determined. mdpi.com For biphenyl derivatives, the dihedral angle between the two phenyl rings is a key conformational feature that is explicitly defined. nih.gov

Stereochemistry: For chiral products, the absolute configuration can be determined.

Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the solid-state properties of the material. mdpi.commdpi.com

This technique is invaluable not only for final products but also for trapping and characterizing reaction intermediates if they are sufficiently stable to be crystallized.

Table 3: Representative X-ray Crystallographic Data for a Biphenyl Derivative

| Parameter | Value |

| Chemical Formula | C₁₉H₁₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.002 |

| b (Å) | 5.854 |

| c (Å) | 22.145 |

| β (°) | 101.5 |

| Volume (ų) | 1397.4 |

| Z (molecules/unit cell) | 4 |

| Biphenyl Dihedral Angle (°) | 38.5 |

Note: This table contains representative data for a biphenyl derivative to illustrate the type of information obtained from an X-ray diffraction experiment. nih.gov

Computational and Theoretical Studies of Biphenyl 4 Yl Chlorothioformate

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are powerful tools for investigating the intricacies of chemical reactions at the molecular level. nih.gov For a molecule like biphenyl-4-yl chlorothioformate, these methods can offer profound insights into its reactivity, particularly in reactions involving nucleophilic substitution at the chlorothioformate group.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules, making it an ideal method for mapping out potential reaction pathways. numberanalytics.commdpi.com DFT calculations can be employed to model the interaction of this compound with various nucleophiles, such as amines, alcohols, or thiols.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. For instance, in a hypothetical reaction with an amine, DFT could be used to explore a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. The calculations would help determine the most energetically favorable pathway. umn.edu

A hypothetical DFT study on the aminolysis of this compound could involve the following steps:

Optimization of the ground state geometries of this compound and the chosen amine nucleophile.

Identification and optimization of the transition state structure for the nucleophilic attack on the carbonyl carbon.

Optimization of the geometry of the resulting tetrahedral intermediate.

Identification and optimization of the transition state for the departure of the chloride leaving group.

Optimization of the final product, a thiocarbamate.

The relative energies of these structures would provide a comprehensive understanding of the reaction mechanism.

A critical aspect of understanding reaction kinetics is the characterization of the transition state and the calculation of the activation energy (Ea). researchgate.net The activation energy represents the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate.

Within the framework of DFT, transition state structures can be located using various algorithms that search for a first-order saddle point on the potential energy surface. psu.eduyoutube.com Once a transition state is identified, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The activation energy is then calculated as the difference in energy between the transition state and the reactants. researchgate.netacs.org For the reaction of this compound with a nucleophile, DFT calculations could provide the activation energies for different potential pathways, allowing for a prediction of the most likely reaction mechanism.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Reaction of this compound with Ammonia (B1221849)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Chloride Elimination | TS2 | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Structure-Reactivity Relationship Investigations

The reactivity of this compound is intrinsically linked to its molecular structure. Computational methods can be used to probe these structure-reactivity relationships in detail.

The biphenyl-4-yl group can exert significant electronic effects on the reactivity of the chlorothioformate functional group. pharmacy180.com The two phenyl rings are in conjugation, which can influence the electron density at the carbonyl carbon. acs.org

Quantum chemical calculations can quantify these electronic effects. For example, Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on the atoms of the chlorothioformate group. A more positive partial charge on the carbonyl carbon would suggest a higher susceptibility to nucleophilic attack.

The biphenyl (B1667301) moiety can act as an electron-donating or electron-withdrawing group depending on the nature and position of any substituents on the phenyl rings. In the unsubstituted case, the biphenyl group is generally considered to be weakly electron-donating through resonance. This could potentially modulate the reactivity of the chlorothioformate group compared to a simple phenyl chlorothioformate.

The three-dimensional structure of this compound, particularly the rotational freedom around the single bond connecting the two phenyl rings, can influence its reactivity. libretexts.org The presence of substituents on the biphenyl rings can lead to steric hindrance, which may affect the accessibility of the reactive center to incoming nucleophiles. pharmaguideline.com

Conformational analysis using computational methods can identify the most stable conformations of the molecule. ic.ac.uk By rotating the dihedral angle between the two phenyl rings and calculating the energy at each step, a rotational energy profile can be generated. This analysis can reveal the energy barriers to rotation and the preferred spatial arrangement of the phenyl rings. libretexts.org In substituted biphenyls, high rotational barriers can lead to atropisomerism, a form of axial chirality. slideshare.net

For this compound, computational analysis would likely show a non-planar arrangement of the biphenyl rings in the lowest energy conformation to minimize steric clashes between the ortho-hydrogens of the two rings. libretexts.org

Molecular Modeling and Dynamics Simulations of Related Systems

While specific molecular dynamics (MD) simulations for this compound are not documented, this computational technique is invaluable for studying the dynamic behavior of molecules in various environments. nih.govnih.gov MD simulations can provide insights into how the molecule interacts with solvents, other molecules, or even biological macromolecules over time. researchgate.netyoutube.com

MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. upc.edu By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the system.

For a system containing this compound, MD simulations could be used to:

Study its solvation in different solvents, providing information on its solubility and the local solvent structure around the molecule.

Investigate its aggregation behavior in solution, which can be important in various applications. nih.gov

Model its interaction with a biological target, such as an enzyme active site, to understand potential binding modes and affinities.

These simulations can complement the static picture provided by quantum chemical calculations by introducing the effects of temperature and the dynamic nature of molecular interactions.

Future Research Directions and Emerging Applications

Novel Catalytic Transformations Mediated by Biphenyl-4-yl Chlorothioformate

The chlorothioformate functional group is a precursor for the synthesis of S-alkyl thiocarbamates. organic-chemistry.org These compounds and their derivatives are valuable in organic synthesis. Future research could explore the use of this compound as a mediator in novel catalytic transformations. One area of interest is its potential role in carbonylation reactions. For instance, in the synthesis of thiocarbamates, traditional methods sometimes employ toxic reagents like phosgene (B1210022) or carbon monoxide. nih.gov this compound could offer a safer alternative for introducing the thiocarbonyl moiety into various organic molecules.

Research could focus on developing catalytic cycles where this compound is either a key substrate or is regenerated in situ. The biphenyl (B1667301) group can influence the reactivity and stability of the molecule, potentially allowing for transformations that are not achievable with simpler chlorothioformates. The development of metal-catalyzed cross-coupling reactions using this compound as a building block could lead to the synthesis of complex molecules with interesting biological or material properties.

| Transformation Type | Potential Substrates | Potential Products | Research Focus |

| Catalytic Carbonylation | Amines, Alcohols, Thiols | Carbamates, Thiocarbamates, Dithiocarbamates | Development of milder and more selective catalytic systems. |

| Cross-Coupling Reactions | Organometallic reagents | Functionalized biphenyl derivatives | Exploring the reactivity of the chlorothioformate group in palladium- or nickel-catalyzed reactions. |

| Ring-Forming Reactions | Bifunctional nucleophiles | Heterocyclic compounds | Designing novel synthetic routes to heterocycles containing the biphenyl moiety. |

Integration into Flow Chemistry Platforms

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform multi-step syntheses in a continuous fashion. mdpi.comnih.gov The reactive nature of this compound makes it a suitable candidate for integration into flow chemistry platforms. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can help to manage the exothermic nature of reactions involving this compound and to minimize the formation of byproducts. amt.uk

Future research in this area could involve the development of continuous-flow processes for the synthesis of thiocarbamates and other derivatives from this compound. wikipedia.org This could be particularly beneficial for industrial-scale production, where safety and efficiency are paramount. Furthermore, the use of immobilized catalysts or reagents in packed-bed reactors could facilitate the purification of the product stream and the recycling of valuable materials. The integration of online analytical techniques would allow for real-time monitoring and optimization of the reaction conditions. vapourtec.com

| Flow Chemistry Advantage | Application to this compound Chemistry | Potential Outcome |

| Enhanced Safety | Controlled handling of the reactive chlorothioformate. | Reduced risk of runaway reactions and exposure to hazardous materials. |

| Improved Selectivity | Precise control over reaction conditions to minimize side reactions. | Higher yields of the desired product and simplified purification. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. | More efficient and cost-effective manufacturing processes. |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | Reduced footprint of the manufacturing plant and lower operational costs. |

Development of this compound Analogue Libraries for Screening

The biphenyl scaffold is a common feature in many biologically active compounds and approved drugs. researchgate.netrsc.org This makes this compound an attractive starting point for the development of focused screening libraries for drug discovery. By reacting this compound with a diverse range of amines, alcohols, and thiols, a large library of analogues can be rapidly synthesized. These libraries can then be screened against various biological targets to identify new hit compounds. nih.govresearchgate.net

The design of such libraries can be guided by computational methods to ensure chemical diversity and drug-likeness. thermofisher.comnih.gov For example, properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors can be optimized to increase the chances of finding compounds with favorable pharmacokinetic properties. The development of scaffold-focused libraries, where the core biphenyl structure is maintained while the peripheral groups are varied, can be a particularly effective strategy for exploring the chemical space around this privileged scaffold. nih.gov

| Library Type | Design Principle | Potential Therapeutic Areas |

| Focused Library | Targeting specific protein families (e.g., kinases, GPCRs). thermofisher.com | Oncology, inflammation, infectious diseases. |

| Diversity-Oriented Library | Maximizing structural diversity to explore new chemical space. | Discovery of novel biological activities. |

| Fragment-Based Library | Using smaller fragments of the this compound derivatives for screening. | Identification of starting points for lead optimization. |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The rigid and planar nature of the biphenyl group makes it an excellent building block for the construction of functional materials and supramolecular assemblies. chinesechemsoc.orgchinesechemsoc.org Biphenyl derivatives have been shown to self-assemble into a variety of nanostructures, including nanofibers, hydrogels, and liquid crystals. nih.govresearchgate.net The introduction of a thiocarbamate functional group, derived from this compound, could provide additional handles for controlling the self-assembly process through hydrogen bonding and other non-covalent interactions.

Future research could explore the use of this compound derivatives in the development of novel materials with applications in areas such as organic electronics, sensing, and biomedicine. For example, the incorporation of these molecules into polymers could enhance their thermal and mechanical properties. researchgate.net In supramolecular chemistry, the ability of these compounds to form ordered assemblies could be exploited to create new materials with interesting optical or electronic properties, such as circularly polarized luminescence. nih.gov The investigation of host-guest chemistry involving cyclophanes derived from biphenyl bisimides has shown the potential for generating delayed fluorescence in solution. acs.org

| Material Type | Key Feature | Potential Application |

| Supramolecular Gels | Self-assembly into three-dimensional networks. nih.govresearchgate.net | Tissue engineering, drug delivery. nih.govresearchgate.net |

| Liquid Crystals | Anisotropic properties. | Display technologies, optical sensors. |

| Luminescent Materials | Emission of light upon excitation. nih.gov | Organic light-emitting diodes (OLEDs), bio-imaging. |

| Functional Polymers | Enhanced thermal and mechanical stability. | High-performance plastics, composites. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products